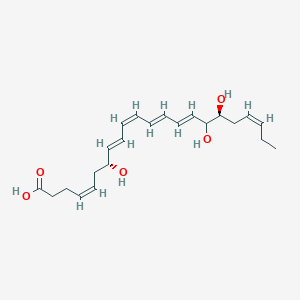

(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid is a complex lipid molecule belonging to the class of polyunsaturated fatty acids (PUFAs). This compound is known for its significant biological activities and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the extraction of precursor fatty acids from natural sources or through chemical synthesis. Key steps include:

Elongation and Desaturation: The precursor fatty acid undergoes elongation and desaturation reactions to achieve the desired chain length and degree of unsaturation.

Hydroxylation: Specific hydroxylation reactions introduce hydroxyl groups at the 7, 16, and 17 positions.

Isomerization: The compound is subjected to isomerization reactions to achieve the correct geometric configuration (4Z,7R,8E,10Z,12E,14E,17S,19Z).

Industrial Production Methods: Industrial production involves optimizing these synthetic steps to achieve high yields and purity. Advanced techniques such as biocatalysis and enzyme engineering are often employed to enhance the efficiency of these reactions.

Types of Reactions:

Reduction: Reduction reactions can be used to convert double bonds to single bonds, altering the compound's structure.

Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄) are commonly used.

Reduction: Catalytic hydrogenation using palladium (Pd) or nickel (Ni) catalysts.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation products include hydroxylated and keto forms of the compound.

Reduction products result in saturated fatty acids.

Substitution products vary based on the substituents introduced.

Applications De Recherche Scientifique

This compound has diverse applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing other bioactive molecules.

Biology: Studied for its role in cell signaling and membrane dynamics.

Medicine: Investigated for its anti-inflammatory, neuroprotective, and cardioprotective properties.

Industry: Utilized in the development of nutritional supplements and pharmaceuticals.

Mécanisme D'action

The compound exerts its effects through various molecular targets and pathways:

Inflammation: Acts on inflammatory mediators and receptors, reducing inflammation.

Neuroprotection: Interacts with neuronal receptors, promoting cell survival and repair.

Cardioprotection: Modulates lipid metabolism and oxidative stress pathways, protecting heart tissue.

Comparaison Avec Des Composés Similaires

This compound is compared to other similar PUFAs, such as resolvins and protectins:

Resolvin D2: Similar in structure but differs in the position of hydroxyl groups.

Protectin DX: Another PUFA with anti-inflammatory properties but different hydroxylation pattern.

Activité Biologique

(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid (commonly known as Resolvin D2 or RvD2) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). This compound plays a crucial role in the resolution of inflammation and has garnered attention for its potential therapeutic applications in various inflammatory diseases.

Molecular Characteristics

- Molecular Formula : C22H32O5

- Molecular Weight : 376.486 g/mol

- CAS Number : 82864-77-5

RvD2 is synthesized from DHA through enzymatic pathways involving lipoxygenases. It exerts its biological effects primarily by binding to specific receptors on immune cells and modulating inflammatory responses. Key mechanisms include:

- Promotion of macrophage phagocytosis : Enhances the clearance of apoptotic cells and pathogens.

- Inhibition of pro-inflammatory cytokines : Reduces the production of cytokines such as IL-1β and TNF-α.

- Regulation of leukocyte trafficking : Modulates the migration of leukocytes to sites of inflammation.

Biological Activities

Research has demonstrated several biological activities associated with RvD2:

Anti-inflammatory Effects

RvD2 has been shown to significantly reduce inflammation in various models. For example:

- In a study involving acute lung injury models, RvD2 treatment led to decreased neutrophil infiltration and reduced levels of pro-inflammatory cytokines .

Resolution of Inflammation

RvD2 plays a critical role in the resolution phase of inflammation:

- It facilitates the transition from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages .

- RvD2 promotes efferocytosis (the clearance of dead cells) by macrophages, which is essential for tissue repair .

Neuroprotective Properties

Recent studies indicate that RvD2 may have neuroprotective effects:

- In models of neuroinflammation, RvD2 administration resulted in reduced neuronal damage and improved functional outcomes .

Case Studies and Research Findings

Clinical Implications

The therapeutic potential of RvD2 extends to various clinical conditions characterized by chronic inflammation:

- Cardiovascular Diseases : By resolving inflammation in atherosclerosis models.

- Neurological Disorders : Potential benefits in Alzheimer's disease and multiple sclerosis due to its neuroprotective properties.

- Metabolic Disorders : May improve insulin sensitivity and mitigate obesity-related inflammation.

Propriétés

Numéro CAS |

82864-77-5 |

|---|---|

Formule moléculaire |

C5H8O6 |

Poids moléculaire |

164.11 g/mol |

Nom IUPAC |

2,4-dihydroxypentanedioic acid |

InChI |

InChI=1S/C5H8O6/c6-2(4(8)9)1-3(7)5(10)11/h2-3,6-7H,1H2,(H,8,9)(H,10,11) |

Clé InChI |

FTWPXBYNGOWCHI-UHFFFAOYSA-N |

SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |

SMILES isomérique |

CC/C=C\C[C@@H](C(/C=C/C=C/C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)O |

SMILES canonique |

C(C(C(=O)O)O)C(C(=O)O)O |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.